1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide
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Overview
Description
1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups into the aromatic ring.
Imidazole Formation: Cyclization reactions to form the imidazole ring.
Carboxamide Formation: Amidation reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Scientific Research Applications
1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide: Another nitro-substituted heterocyclic compound with potential biological activities.
1-methyl-4-nitro-N-(2-nitrophenyl)-1H-imidazole-5-carboxamide: A similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide may have unique properties due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O5/c1-14-6-12-10(16(20)21)9(14)11(17)13-7-3-2-4-8(5-7)15(18)19/h2-6H,1H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCVKBPRFQCVKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328265 |
Source
|
Record name | 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779696 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
345616-71-9 |
Source
|
Record name | 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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